1-Bromo-2-methylindolizine

Catalog No.
S12191990
CAS No.
M.F
C9H8BrN
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-methylindolizine

Product Name

1-Bromo-2-methylindolizine

IUPAC Name

1-bromo-2-methylindolizine

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C9H8BrN/c1-7-6-11-5-3-2-4-8(11)9(7)10/h2-6H,1H3

InChI Key

IKBUGEZLDCDGPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC=CC2=C1Br

1-Bromo-2-methylindolizine is a brominated derivative of indolizine, characterized by the presence of a bromine atom at the first position and a methyl group at the second position of the indolizine ring. The molecular formula for this compound is C₉H₈BrN, indicating that it contains nine carbon atoms, eight hydrogen atoms, one bromine atom, and one nitrogen atom. Indolizines are bicyclic compounds that feature a five-membered nitrogen-containing ring fused to a six-membered carbon ring, which contributes to their unique chemical properties and biological activities.

Typical for alkyl halides and nitrogen-containing heterocycles. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in both SN1S_N1 and SN2S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.
  • Electrophilic Aromatic Substitution: The indolizine ring can undergo electrophilic substitution reactions due to its aromatic character, allowing for further functionalization at various positions on the ring.
  • Elimination Reactions: Under certain conditions, 1-bromo-2-methylindolizine may undergo elimination reactions to form alkenes or other unsaturated compounds.

The synthesis of 1-bromo-2-methylindolizine typically involves several steps:

  • Formation of Indolizine: Initial synthesis may involve cyclization reactions from appropriate precursors such as substituted pyridines or amino acids.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination using brominating agents like bromine or N-bromosuccinimide under controlled conditions.
  • Methylation: The methyl group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

These methods allow for the selective synthesis of 1-bromo-2-methylindolizine with desired purity and yield.

1-Bromo-2-methylindolizine has potential applications in various fields:

  • Pharmaceutical Chemistry: Due to its structural characteristics, it may serve as a lead compound in drug discovery efforts targeting specific diseases.
  • Material Science: Its unique chemical properties may find applications in developing new materials or polymers.
  • Organic Synthesis: As an intermediate in organic synthesis, it can be utilized in creating more complex molecules.

Research on interaction studies involving 1-bromo-2-methylindolizine focuses on its reactivity with biological macromolecules and other small molecules. These studies often employ techniques such as:

  • Molecular Docking: To predict how 1-bromo-2-methylindolizine interacts with target proteins or enzymes.
  • Spectroscopic Methods: To analyze binding interactions and conformational changes upon complex formation.

Understanding these interactions is crucial for evaluating its potential therapeutic applications.

Several compounds share structural similarities with 1-bromo-2-methylindolizine. These include:

Compound NameMolecular FormulaUnique Features
IndolizineC₉H₈NParent structure without halogen or methyl group
2-MethylindolizineC₉H₉NMethyl group at position two
1-BromoindoleC₈H₈BrNBrominated at position one
1-Bromo-3-methylindoleC₉H₈BrNBrominated at position one with methyl at three

Uniqueness of 1-Bromo-2-Methylindolizine

The uniqueness of 1-bromo-2-methylindolizine lies in its specific arrangement of substituents on the indolizine framework, which influences its reactivity and biological activity compared to similar compounds. The presence of both a bromine atom and a methyl group provides distinct electronic properties that can affect its interactions with biological targets and synthetic pathways.

XLogP3

3.6

Exact Mass

208.98401 g/mol

Monoisotopic Mass

208.98401 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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